molecular formula C18H22N4O2 B2751803 N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide CAS No. 2034526-50-4

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide

Cat. No.: B2751803
CAS No.: 2034526-50-4
M. Wt: 326.4
InChI Key: WITBMJYTUADFNH-WKILWMFISA-N
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Description

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide is a synthetic chemical compound with the molecular formula C17H25N3O2 and a molecular weight of 303.4 g/mol . Its structure features an isonicotinamide moiety linked through a trans-cyclohexyl spacer to a 4,6-dimethylpyrimidin group, creating a complex, multi-ring system . This specific (1r,4r) stereochemistry of the cyclohexyl ring is a critical feature that defines the molecule's three-dimensional shape and can significantly influence its binding affinity and selectivity for biological targets. Compounds containing pyrimidine rings, like the one in this molecule, are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities . The presence of both hydrogen bond donors/acceptors and aromatic rings makes this molecule a valuable intermediate or tool compound for researchers. It can be used in various applications, including drug discovery programs, as a building block in organic synthesis, and in biochemical assays to explore protein-ligand interactions. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-12-11-13(2)21-18(20-12)24-16-5-3-15(4-6-16)22-17(23)14-7-9-19-10-8-14/h7-11,15-16H,3-6H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITBMJYTUADFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide typically involves multiple steps, starting with the preparation of the cyclohexyl intermediate. The key steps include:

    Formation of the cyclohexyl intermediate: This involves the reaction of cyclohexanone with appropriate reagents to introduce the desired substituents.

    Introduction of the dimethylpyrimidinyl group: This step involves the reaction of the cyclohexyl intermediate with 4,6-dimethylpyrimidine under specific conditions to form the desired product.

    Coupling with isonicotinamide: The final step involves coupling the intermediate with isonicotinamide using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes scaling up the reactions, optimizing reaction conditions, and using continuous flow reactors for better control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine and Carboxamide Motifs

Compound 4e (2-Amino-4-isopropyl-6-methoxy-N-(2,5-dimethylphenyl)pyrimidine-5-carboxamide)
  • Structural Similarity : Shares a pyrimidine core and carboxamide group but differs in substituents (isopropyl, methoxy, and dimethylphenyl groups) .
  • Physical Properties: Melting point: 186–188°C (vs. IR peaks: 3420 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (C=O), and 1060 cm⁻¹ (C–O–C) . Comparison: The target compound lacks methoxy and isopropyl groups, which may reduce steric hindrance and alter solubility.
BK76023 (4-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,3-thiazole-5-carboxamide)
  • Structural Similarity: Shares the (1r,4r)-cyclohexyl-pyrimidinyloxy backbone but replaces isonicotinamide with a thiazole carboxamide . Molecular formula: C₁₇H₂₂N₄O₂S (vs. C₁₈H₂₁N₅O₃ for the target compound).

Stereochemical and Pharmacokinetic Comparisons

Compounds 7d and 7e
  • Structural Features: Both contain pyrimido[4,5-d]pyrimidinone cores and valyl-pyrrolidine carboxamide motifs .
  • Analytical Data :
    • Purity: 98% (HPLC), matching industrial standards for drug candidates.
    • Rf = 0.35 (1:10 MeOH:CH₂Cl₂), suggesting comparable polarity to the target compound.
    • Comparison : The target compound’s simpler structure may improve synthetic accessibility but reduce binding affinity for complex targets like kinases.
Compounds m, n, o (Phenoxyacetamide Derivatives)
  • Structural Features: Tetrahydro-pyrimidinyl butanamides with 2,6-dimethylphenoxyacetamide substituents .
  • Stereochemical Complexity : Multiple chiral centers (e.g., 2R,4R,5S) affect bioavailability.
  • Comparison : The target compound’s (1r,4r) cyclohexyl group may offer better conformational rigidity than the flexible hexan-2-yl backbone in these analogues.

Physicochemical and Spectroscopic Data

Property Target Compound 4e BK76023
Molecular Weight ~347.4 g/mol (calculated) 314.38 g/mol 346.45 g/mol
Key Functional Groups Pyrimidine, pyridine Pyrimidine, methoxy Pyrimidine, thiazole
IR Peaks (C=O/N–H) ~1650–1700 cm⁻¹ (amide) 1610 cm⁻¹ (amide) ~1650 cm⁻¹ (amide)
Purity (HPLC) Not reported Not reported Not reported

Research Findings and Implications

  • Stereochemistry : The (1r,4r) configuration in the target compound likely enhances target selectivity compared to less rigid analogues (e.g., compounds m, n, o) .
  • Metabolic Stability : The absence of sulfur (vs. BK76023) may reduce hepatic clearance but increase susceptibility to oxidation .
  • Synthetic Feasibility : Simpler structure than 7d/7e could lower production costs but may require optimization for potency .

Biological Activity

N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group, a pyrimidine moiety, and an isonicotinamide structure. Its molecular formula is C18H23N3O2C_{18}H_{23}N_{3}O_{2}, with a molecular weight of 345.5 g/mol. The presence of various functional groups suggests potential interactions with biological targets, making it a candidate for further research in pharmacology.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₂
Molecular Weight345.5 g/mol
CAS Number2034496-68-7

1. Anti-inflammatory Properties

Research indicates that this compound may exhibit significant anti-inflammatory activity. Its structural components allow it to interact with various inflammatory mediators, potentially inhibiting pathways involved in inflammation.

2. Anticancer Activity

Several studies have highlighted the compound's potential in anticancer therapies. The presence of the pyrimidine moiety is particularly relevant, as compounds containing pyrimidine derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cells.

3. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its interaction with enzymes linked to pyrimidine metabolism could provide insights into its role in modulating cellular processes related to cancer and inflammation.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on A431 vulvar epidermal carcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other pyrimidine-containing compounds.

Compound NameBiological ActivityReference
N-(pyridin-3-yl)-N'-(3-pyridyl)ureaAnticancer
5-cyclopropyl-N-(4-(6-methylpyrimidin-2-yloxy))acetamideAnti-inflammatory
Chloroethyl pyrimidine nucleosidesInhibits cell proliferation

Q & A

Basic Question: What are the recommended synthetic routes and analytical methods for synthesizing N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Step 1: Formation of the cyclohexyl ether intermediate via nucleophilic substitution between 4,6-dimethylpyrimidin-2-ol and a trans-1,4-dihalocyclohexane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

Step 2: Coupling the intermediate with isonicotinamide using a carbodiimide-based coupling agent (e.g., EDC or DCC) in anhydrous dichloromethane or THF.

Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.
Analytical Confirmation:

  • ¹H/¹³C NMR to verify stereochemistry (trans-cyclohexyl configuration) and functional group connectivity.
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% required for pharmacological studies) .

Basic Question: How can researchers confirm the stereochemical configuration of the trans-cyclohexyl moiety in this compound?

Methodological Answer:

X-ray Crystallography: Co-crystallize the compound with a resolving agent (e.g., chiral acids) to determine absolute configuration.

NOESY NMR: Analyze spatial proximity of protons on the cyclohexane ring; trans-1,4 substitution eliminates axial-equatorial coupling artifacts.

Comparative Analysis: Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations) .

Basic Question: What preliminary assays are used to evaluate its pharmacological activity?

Methodological Answer:

In vitro Binding Assays:

  • Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization or TR-FRET.
  • Use IC₅₀ determination via dose-response curves (log[inhibitor] vs. % activity).

Cytotoxicity Profiling:

  • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.

ADME Predictions:

  • Computational tools (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 interactions.
  • Experimental validation via PAMPA (parallel artificial membrane permeability assay) for passive diffusion .

Advanced Question: How can synthetic yields be optimized for large-scale production while maintaining stereochemical fidelity?

Methodological Answer:

Solvent Optimization: Replace DMF with less polar solvents (e.g., toluene) to minimize side reactions.

Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

Process Control: Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.

Scale-Up Considerations:

  • Optimize stirring efficiency to prevent aggregation.
  • Use flow chemistry for continuous production of intermediates .

Advanced Question: How should researchers resolve contradictions between computational predictions and experimental biological data?

Methodological Answer:

Re-evaluate Assay Conditions:

  • Confirm compound stability under assay conditions (e.g., pH, temperature) via LC-MS.

Target Validation:

  • Use CRISPR knockdown or siRNA silencing to verify target specificity.

Molecular Dynamics (MD) Simulations:

  • Simulate ligand-protein interactions over 100+ ns to identify transient binding pockets not captured in static docking models.

Data Triangulation: Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) .

Advanced Question: What strategies are effective for studying its interaction with membrane-bound receptors?

Methodological Answer:

Surface Plasmon Resonance (SPR): Immobilize receptors on L1 chips (lipid-coated) to mimic membrane environments.

Cryo-EM: Resolve ligand-receptor complexes at near-atomic resolution (≤3 Å).

NanoBRET: Quantify real-time interactions in live cells using tagged receptors and fluorescent ligands.

Free-Energy Perturbation (FEP) Calculations: Predict binding affinities for mutant receptors .

Advanced Question: How can in vivo efficacy studies be designed to minimize off-target effects?

Methodological Answer:

Dose Escalation Studies: Start at 1/10th the murine LD₅₀ (determined via acute toxicity assays).

Tissue Distribution Analysis: Use radiolabeled compound (¹⁴C or ³H) with autoradiography.

Pharmacodynamic Markers: Monitor biomarkers (e.g., phosphorylated kinases) via ELISA or Western blot.

Control Groups: Include both vehicle-only and structurally related inactive analogs to distinguish target-specific effects .

Advanced Question: How to systematically investigate structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

Scaffold Modifications:

  • Replace the pyrimidine ring with triazine or pyridine (synthesize 5–10 analogs).
  • Vary substituents on the cyclohexyl ring (e.g., halogen, methyl, methoxy).

Activity Clustering:

  • Use principal component analysis (PCA) to group analogs by biological activity profiles.

3D-QSAR Modeling:

  • Align analogs using CoMFA/CoMSIA to generate contour maps highlighting favorable/unfavorable regions.

Crystallographic Validation: Solve co-crystal structures of top analogs with target proteins .

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